molecular formula C13H12FN3O4 B1447989 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1707392-95-7

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1447989
CAS No.: 1707392-95-7
M. Wt: 293.25 g/mol
InChI Key: DHMCKTDUARHEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a sophisticated, multi-functionalized pyrazole derivative intended for research and development purposes. As a complex small molecule, its structure integrates several features common in modern medicinal chemistry: a 1-methyl-1H-pyrazole core, a 4-fluoro substituent, a 2-methoxybenzamido group at the 5-position, and a carboxylic acid handle at the 3-position. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities and presence in several marketed drugs . The specific substitution pattern on this compound suggests it is designed as a key intermediate for the construction of more complex molecules, such as potential receptor modulators. For instance, complex pyrazole and carboxylic acid derivatives are investigated as modulators for targets like RXFP1 for the treatment of conditions such as heart failure . The presence of the carboxylic acid group makes it a versatile building block for amide coupling reactions, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is offered exclusively for research use in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound in hit-to-lead optimization, as a building block in combinatorial chemistry, or for probing novel biological mechanisms.

Properties

IUPAC Name

4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMCKTDUARHEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1707392-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is C13H12FN3O4C_{13}H_{12}FN_3O_4 with a molecular weight of 293.25 g/mol. The compound features a pyrazole core substituted with a fluorine atom and a methoxybenzamido group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, with IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
Compound AHeLa0.08
Compound BMCF-75.33
Compound CPC-31.48

In particular, the presence of the methoxy group in the structure has been correlated with enhanced anticancer activity against several cancer types, including breast and prostate cancers .

The mechanism by which 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking studies that suggested binding to the colchicine site on tubulin . The compound's ability to induce apoptosis has also been noted, with alterations in Bcl-2 and Bax expression levels indicating a pro-apoptotic mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of cytokine production and interference with signaling pathways such as p38 MAPK .

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study involving various pyrazole derivatives reported that compounds similar to 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid demonstrated marked inhibition of cancer cell proliferation across multiple lines, reinforcing the significance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : In vitro assays conducted on cell lines treated with this compound revealed significant changes in cell viability and proliferation rates, supporting its role as a potential therapeutic agent against cancer .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The fluorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the carboxylic acid and methoxybenzamido groups.

  • Reaction with Amines :
    Fluoropyrazoles undergo substitution with primary/secondary amines to form amino derivatives. For example, fluoropyrazole analogs react with hydrazines or alkylamines under mild conditions (e.g., DMF, 60–80°C) to yield substituted pyrazoles .

Example Reaction :

C13H13FN3O4+R NH2C13H13RN4O4+HF\text{C}_{13}\text{H}_{13}\text{FN}_3\text{O}_4+\text{R NH}_2\rightarrow \text{C}_{13}\text{H}_{13}\text{RN}_4\text{O}_4+\text{HF}

Conditions: DMF, 80°C, 6–8 hours.

Cyclization and Condensation Reactions

The carboxylic acid group at position 3 and the amide group at position 5 enable cyclization or condensation with bifunctional reagents:

  • Formation of Heterocyclic Systems :
    Reaction with thiourea or guanidine derivatives generates fused pyrazolo[3,4-d]pyrimidines or thiazole hybrids. Such reactions typically require acidic or basic catalysts (e.g., POCl₃ or NaH) .

Example Pathway :

  • Activation of the carboxylic acid via chloride formation (SOCl₂).

  • Condensation with thiourea to form a thioamide intermediate.

  • Cyclization under heat to yield a pyrazolo-thiazine derivative .

Acid-Base Reactions and Salt Formation

The carboxylic acid group participates in salt formation with inorganic/organic bases:

Base Product Solubility Application
NaOHSodium saltWater-solubleImproved bioavailability
DiethylamineAmine saltOrganic-solubleCatalysis or complexation
HydroxylamineHydroxamic acid derivativeVariableChelation or prodrug synthesis

Data adapted from studies on 4-fluoro-pyrazole-3-carboxylic acid analogs .

Catalytic Functionalization

Transition-metal-catalyzed reactions modify the methoxybenzamido or pyrazole moieties:

  • Suzuki-Miyaura Coupling :
    The methoxybenzamido group’s aryl ring can undergo cross-coupling with boronic acids. For example, Pd(PPh₃)₄ catalyzes coupling at the ortho position of the methoxy group .

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: ~75–85% .

Oxidation and Reduction

  • Oxidation :
    The methyl group at position 1 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance from the methoxybenzamido group may reduce efficiency .

  • Reduction :
    The amide group is resistant to standard reducing agents (e.g., LiAlH₄), but selective reduction of nitro or ketone intermediates (if present) is feasible .

Thermal and Photochemical Stability

Studies on related fluoropyrazoles indicate:

  • Thermal Decomposition : Degradation above 200°C, releasing CO₂ and forming a stable pyrazole-amide residue .

  • Photostability : Limited ring-opening under UV light (λ = 254 nm), but the methoxybenzamido group may undergo demethylation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid 4-F, 5-(2-methoxybenzamido), 1-Me C₁₃H₁₁FN₃O₄ 308.25 Enzyme inhibition (Plasmodium falciparum), synthetic intermediate
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 5-(2-furyl), 1-Me C₉H₈N₂O₃ 192.17 mp 130°C (dec.), 97% purity (catalog)
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid 4-benzoyl, 5-Ph, 1-Me C₁₉H₁₆N₂O₃ 328.35 Antibacterial activity (Gram-positive bacteria)
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(4-MeO-benzyl), 3-Me C₁₃H₁₄N₂O₃ 270.27 Synthetic intermediate for drug discovery
5-(2,6-Dimethoxyphenyl)-1-naphthalen-1-yl-1H-pyrazole-3-carboxylate 5-(2,6-diMeO-Ph), 1-naphthyl C₂₃H₂₀N₂O₄ 400.42 Structural characterization via ¹H NMR

Preparation Methods

Preparation of 1-Methyl-4-fluoro-1H-pyrazole-3-carboxylic Acid Intermediate

  • Starting from a trichloromethyl enone, a regioselective reaction with arylhydrazine derivatives can be employed to form 1-substituted-3-carboxyalkyl-1H-pyrazoles.
  • The reaction proceeds via initial hydrazone formation, cyclization to pyrazoline intermediates, and subsequent dehydration to yield pyrazoles.
  • The trichloromethyl group serves as a precursor for the carboxylic acid through a methanolysis sequence involving gem-dichloroalkene formation, water addition, acyl chloride intermediate, and final ester or acid formation.

Coupling with 2-Methoxybenzamido Moiety

  • The pyrazole intermediate bearing the fluorine and carboxylic acid functionalities is reacted with 2-methoxybenzoyl chloride or an activated ester to form the amide bond at the 5-position.
  • Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or acid chlorides under controlled temperature and solvent conditions to optimize yield and purity.
  • The reaction conditions are chosen to avoid racemization or decomposition of sensitive groups.

Methylation at N1 Position

  • The N1 nitrogen of the pyrazole is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The methylation step is often performed after amide bond formation to ensure selective substitution.

Experimental Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Pyrazole ring formation Trichloromethyl enone + arylhydrazine hydrochloride, reflux in alcohol 41–97 Regioselectivity influenced by hydrazine type and solvent
Amide coupling 2-Methoxybenzoyl chloride, carbodiimide, room temp to mild heating 70–90 Requires dry conditions to prevent hydrolysis
N1 Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temp 80–95 Selective methylation at N1 nitrogen

Mechanistic Insights and Regioselectivity

  • The regioselectivity of pyrazole formation is influenced by the nature of the hydrazine salt used: arylhydrazine hydrochlorides favor 1,3-substitution patterns, while free hydrazines lead to 1,5-substitution isomers.
  • The formation of the carboxylic acid group from trichloromethyl precursors involves a well-characterized sequence of intermediate transformations, including gem-dichloroalkene and acyl chloride intermediates, enabling efficient conversion to the acid functionality.
  • The amide bond formation is facilitated by the electrophilicity of the activated benzoyl derivative and the nucleophilicity of the pyrazole amine group at the 5-position.

Summary Table of Preparation Steps

Preparation Stage Starting Material(s) Reaction Type Key Reagents/Conditions Outcome/Intermediate
Pyrazole ring synthesis Trichloromethyl enone + arylhydrazine hydrochloride Cyclization + dehydration Reflux in alcohol, 16 h 1-substituted-3-carboxyalkyl pyrazole
Fluorination Fluorinated starting materials or electrophilic fluorination reagents Electrophilic substitution Specific fluorinating agent (e.g., Selectfluor) 4-fluoro-pyrazole intermediate
Amide bond formation Pyrazole intermediate + 2-methoxybenzoyl chloride Amide coupling Carbodiimide coupling, mild heating 5-(2-methoxybenzamido) pyrazole
N1 Methylation Amide-coupled pyrazole N-alkylation Methyl iodide, base, DMF 1-methyl substituted final compound

Research Findings and Practical Considerations

  • The synthetic route allows for moderate to excellent yields (41–97%) depending on reaction conditions and purity of reagents.
  • The use of trichloromethyl enones as starting materials provides a regioselective and versatile approach to pyrazole carboxylic acids.
  • The choice of hydrazine salt form and solvent critically affects regioselectivity and yield.
  • The amide coupling step requires careful control of moisture and temperature to prevent side reactions.
  • Methylation at N1 is generally high-yielding and selective under mild basic conditions.
  • The overall synthetic strategy is adaptable for scale-up and modification to prepare analogs for pharmaceutical research.

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs?

The synthesis typically involves a multi-step process starting with a pyrazole core. For example, condensation reactions (e.g., amidation at the 5-position) are used to introduce the 2-methoxybenzamido group. A fluorination step is critical for introducing the 4-fluoro substituent, often via electrophilic substitution or halogen exchange. Solvent choice (e.g., DMF/water mixtures) and catalysts like Pd(PPh₃)₄ are employed for cross-coupling reactions to install aryl groups . Purification involves column chromatography or recrystallization to achieve ≥97% purity, as validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess regioselectivity (e.g., distinguishing between N-methyl and carboxylic acid protons).
  • IR Spectroscopy : Identification of carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : To assess purity and consistency with literature values .

Q. How is the compound screened for preliminary biological activity in academic research?

Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or protease targets). For example, fluorometric assays measure IC₅₀ values using purified enzymes and synthetic substrates. Cellular assays (e.g., cytotoxicity in cancer cell lines) may follow, with results compared to positive controls like known inhibitors .

Advanced Research Questions

Q. What strategies optimize the yield of the fluorination step in the synthesis?

Yield optimization requires careful control of reaction conditions:

  • Electrophilic Fluorination : Use of Selectfluor® or DAST in anhydrous solvents (e.g., acetonitrile) at controlled temperatures (0–25°C).
  • Catalytic Systems : Pd-mediated fluorination with KF or CsF as fluoride sources improves regioselectivity.
  • Work-Up : Acidic or basic extraction to remove unreacted reagents, followed by silica gel chromatography .

Q. How can structural ambiguities in the pyrazole core be resolved?

Advanced techniques include:

  • Single-Crystal X-ray Diffraction : To confirm substituent orientation and hydrogen-bonding networks (e.g., between the carboxylic acid and amide groups) .
  • Dynamic NMR Studies : For resolving conformational isomerism caused by restricted rotation of the 2-methoxybenzamido group .

Q. What structural modifications enhance target selectivity in enzyme inhibition studies?

Structure-activity relationship (SAR) studies focus on:

  • P1 Modifications : Replacing the 2-methoxybenzamido group with bulkier substituents (e.g., 4-chlorophenyl) to improve hydrophobic interactions with enzyme pockets.
  • P4 Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 1-methyl position to enhance metabolic stability and permeability .

Q. How are analytical methods validated to address purity discrepancies in batch synthesis?

  • HPLC Method Development : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
  • Spiking Experiments : Add known impurities (e.g., unreacted starting materials) to confirm detection limits.
  • Quantitative NMR (qNMR) : To cross-validate purity assessments against HPLC results .

Q. How should researchers resolve contradictory bioactivity data across different assays?

Contradictions may arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformation.
  • Compound Stability : Degradation in aqueous solutions (e.g., hydrolysis of the amide bond) may reduce apparent activity. Validate stability via LC-MS before testing .
  • Protein Binding : High plasma protein binding (measured via equilibrium dialysis) can reduce free compound concentration, necessitating dose adjustment in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.